molecular formula C11H11N3O3S B12936730 Benzenesulfonamide, N-(6-methoxy-3-pyridazinyl)- CAS No. 56158-86-2

Benzenesulfonamide, N-(6-methoxy-3-pyridazinyl)-

Cat. No.: B12936730
CAS No.: 56158-86-2
M. Wt: 265.29 g/mol
InChI Key: VFUKYAAZQWKSAP-UHFFFAOYSA-N
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Description

N-(6-methoxypyridazin-3-yl)benzenesulfonamide is a sulfonamide compound that has garnered attention due to its potential applications in medicinal chemistry. It is known for its antibacterial properties and is used in the treatment of various infections.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methoxypyridazin-3-yl)benzenesulfonamide typically involves the reaction of 6-methoxypyridazine with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines or thiols.

Major Products Formed:

Scientific Research Applications

N-(6-methoxypyridazin-3-yl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-methoxypyridazin-3-yl)benzenesulfonamide involves the inhibition of dihydropteroate synthase, an enzyme crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication. This leads to the eventual death of the bacterial cells .

Comparison with Similar Compounds

  • Sulfamethoxazole
  • Sulfadiazine
  • Sulfapyridine

Comparison: N-(6-methoxypyridazin-3-yl)benzenesulfonamide is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds like sulfamethoxazole and sulfadiazine, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable addition to the arsenal of sulfonamide antibiotics .

Properties

IUPAC Name

N-(6-methoxypyridazin-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3S/c1-17-11-8-7-10(12-13-11)14-18(15,16)9-5-3-2-4-6-9/h2-8H,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFUKYAAZQWKSAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00479696
Record name Benzenesulfonamide, N-(6-methoxy-3-pyridazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00479696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56158-86-2
Record name Benzenesulfonamide, N-(6-methoxy-3-pyridazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00479696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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